1H-1,2,3-Triazole

Catalog No.
S561307
CAS No.
288-35-7
M.F
C2H3N3
M. Wt
69.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,3-Triazole

CAS Number

288-35-7

Product Name

1H-1,2,3-Triazole

IUPAC Name

2H-triazole

Molecular Formula

C2H3N3

Molecular Weight

69.07 g/mol

InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N

SMILES

C1=NNN=C1

Canonical SMILES

C1=NNN=C1

1H-1,2,3-Triazole, a five-membered heterocyclic ring structure with two carbon and three nitrogen atoms, finds diverse applications in various scientific research fields due to its unique properties [].

Medicinal Chemistry

H-1,2,3-Triazole serves as a valuable building block in medicinal chemistry due to its:

  • Bioisostere properties: It can mimic the functional groups of other molecules, allowing researchers to develop new drugs with similar biological activity but potentially improved properties [, ].
  • Metabolic stability: The triazole ring exhibits good resistance to breakdown by the body's metabolic processes, enhancing the potential for new drugs to have longer-lasting effects [].

Several FDA-approved drugs, including antifungals (e.g., tazobactam) and tyrosine kinase inhibitors (e.g., mubritinib), incorporate the 1H-1,2,3-triazole ring within their structures [].

Material Science

H-1,2,3-Triazole demonstrates potential in material science for applications such as:

  • Organic electronics: Research explores using 1H-1,2,3-triazole derivatives in the development of organic light-emitting diodes (OLEDs) due to their ability to tune electrical properties [].
  • Polymers: 1H-1,2,3-Triazole can be incorporated into polymer structures to improve their thermal stability and mechanical properties [].

1H-1,2,3-Triazole is a five-membered aromatic heterocyclic compound characterized by a ring structure containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. This compound is part of the triazole family, which includes isomers such as 1,2,4-triazole and 1,3,4-triazole. The unique arrangement of nitrogen atoms in the ring contributes to the compound's stability and reactivity, making it a subject of extensive study in synthetic and medicinal chemistry .

1,2,3-Triazole itself doesn't possess a specific well-defined mechanism of action. However, its significance lies in its ability to act as a bioisostere. A bioisostere is a molecule with a similar structure and properties to another molecule, allowing it to mimic the biological function of the original molecule []. In medicinal chemistry, 1,2,3-triazole can be incorporated into drug candidates to replace specific functional groups, potentially improving potency, selectivity, or metabolic stability compared to the original molecule [].

Physical and Chemical Properties

  • Appearance: White or colorless to light yellow to light orange powder, lump, or clear liquid [].
  • Melting Point: 21.0 to 24.0 °C.
  • Boiling Point: 203 °C at 752 mmHg [].
  • Density: 1.192 g/mL at 25 °C [].
  • Solubility: Soluble in water, ethanol, and dimethyl sulfoxide (DMSO) [].
, notably through the azide-alkyne cycloaddition reaction, also known as "Click" chemistry. This reaction allows for the formation of substituted triazoles by reacting an azide with an alkyne under mild conditions, often facilitated by copper catalysts. The regioselectivity of this reaction can lead to either 1,4- or 1,5-disubstituted triazoles depending on the reaction conditions and catalysts used .

Additionally, 1H-1,2,3-triazole can undergo transformations such as tautomerization and rearrangements like the Dimroth rearrangement, which can affect its chemical properties and biological activities .

The biological activity of 1H-1,2,3-triazole derivatives has been widely investigated. These compounds exhibit a range of pharmacological properties including antimicrobial, antifungal, antiviral, and anticancer activities. For instance, certain triazole derivatives have shown significant inhibition against carbonic anhydrase enzymes and have been evaluated for their potential as therapeutic agents in treating various diseases . The incorporation of 1H-1,2,3-triazole into drug structures often enhances their efficacy due to improved bioavailability and metabolic stability .

Several synthesis methods for 1H-1,2,3-triazole exist:

  • Azide-Alkyne Cycloaddition: This method involves the reaction between azides and alkynes in the presence of a catalyst (commonly copper) to yield triazoles. It is favored for its simplicity and efficiency.
  • Oxidative Coupling: An alternative method involves oxidative coupling of glyoxal with hydrazine in the presence of sodium nitrite to form the unsubstituted triazole .
  • Suzuki-Miyaura Cross-Coupling: This method has been adapted to synthesize triazole analogs by coupling arylboronic acids with triazole derivatives in aqueous media .

These methods allow for the generation of a diverse array of substituted triazoles with tailored properties for specific applications.

1H-1,2,3-Triazole is utilized in various fields:

  • Medicinal Chemistry: It serves as a bioisostere in drug design and development. Compounds like mubritinib (an anticancer drug) incorporate triazole moieties to enhance their therapeutic profiles .
  • Agricultural Chemistry: Triazoles are used as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis.
  • Material Science: Triazoles are employed in creating polymers and materials with specific properties due to their unique chemical structure .

Research on interaction studies involving 1H-1,2,3-triazole has demonstrated its ability to bind with various biological targets. For example, studies have shown that triazole derivatives can effectively inhibit carbonic anhydrase II enzymes through specific interactions at the active site. These interactions enhance our understanding of how modifications to the triazole structure can influence biological activity and selectivity against different targets .

Several compounds share structural similarities with 1H-1,2,3-triazole:

Compound NameStructure TypeNotable Properties
1H-1,2,4-TriazoleFive-membered ringAntifungal properties; used in agriculture
1H-3-AryltriazolesSubstituted triazolesAnticancer activity; diverse biological effects
ImidazoleFive-membered ringAntimicrobial properties; found in histidine
PyrazoleFive-membered ringAnti-inflammatory; used in pharmaceuticals

Uniqueness of 1H-1,2,3-Triazole: Unlike its isomers (such as 1H-1,2,4-triazole), which exhibit different biological activities and applications primarily due to variations in their nitrogen atom positioning within the ring structure, 1H-1,2,3-triazole’s ability to participate in "Click" chemistry makes it particularly valuable for synthesizing complex molecules efficiently. Its stability and versatility further enhance its appeal in medicinal chemistry and material science applications

The exploration of triazoles began in the late 19th century. In 1888, Hans von Pechmann synthesized the first 1,2,3-triazole derivatives while investigating osazones derived from sugars. The parent compound, 1H-1,2,3-triazole, was later isolated in 1910 by Otto Dimroth and Gustav Fester through the reaction of phenyl azide with acetylene under thermal conditions. Bladin’s work in 1885 further advanced triazole nomenclature and structural characterization. Early studies revealed its tautomeric equilibrium with 2H-1,2,3-triazole, a phenomenon critical to understanding its reactivity.

Significance in Heterocyclic Chemistry

1H-1,2,3-Triazole occupies a pivotal role in heterocyclic chemistry due to:

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective synthesis of 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-disubstituted analogs. These reactions are foundational in bioconjugation and polymer chemistry.
  • Bioisosterism: The triazole ring mimics amide bonds, esters, and heterocycles in drug design. For example, it replaces labile amide groups in peptidomimetics, enhancing metabolic stability.
  • Medicinal Applications: Triazole derivatives are key to antifungal agents (e.g., fluconazole), anticancer compounds (e.g., carboxyamidotriazole), and EP4 receptor antagonists for immunotherapy.
  • Materials Science: Its ability to facilitate proton conduction in polymer electrolytes highlights its utility in fuel cell technologies.

Overview of Chemical and Physical Properties

Chemical Structure and Tautomerism

1H-1,2,3-Triazole exists in equilibrium with its 2H-tautomer, with the 1H-form favored in polar solvents. The aromatic sextet arises from delocalized π-electrons, conferring stability against oxidation and hydrolysis.

Physical Properties

PropertyValueSource
Molecular FormulaC₂H₃N₃
Melting Point23–25°C
Boiling Point203°C at 752 mmHg
Density1.192 g/mL at 25°C
Refractive Index1.498 (20°C)
SolubilityMiscible in water, acetone, methanol

Spectral Characteristics

  • NMR: ¹H-NMR (D₂O): δ 7.70 (s, 1H, H-4), 8.02 (s, 1H, H-5).
  • IR: Strong absorption at 3130 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (C=N stretch).

Synthetic Methods

  • Huisgen Cycloaddition: Azides and alkynes react under thermal or catalytic conditions.
  • Dimroth-Fester Synthesis: Hydrazoic acid and acetylene at elevated temperatures.
  • Metal-Free Approaches: Ethenesulfonyl fluoride (ESF) with azides yields 1-substituted triazoles.

Molecular Structure and Composition

1H-1,2,3-Triazole is one of a pair of isomeric chemical compounds with molecular formula C₂H₃N₃, characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms [2]. The compound exists as a basic aromatic heterocycle with a molecular weight of 69.0653 g/mol [3]. The structure represents a tautomeric form that can interconvert with its 2H-1,2,3-triazole isomer, with the 2H-tautomer being the major form in aqueous solution [2] [4].

Electronic Configuration and Aromaticity

The aromatic character of 1H-1,2,3-triazole stems from its planar five-membered ring structure containing a delocalized π-electron system [2] [4]. All five atoms in the ring are sp² hybridized, contributing to the aromatic stabilization [8]. The electronic configuration follows Hückel's rule with six π-electrons: each carbon atom contributes one electron, two nitrogen atoms each contribute one electron, and the third nitrogen atom contributes two electrons to the aromatic system [8].

Quantum chemical calculations reveal important electronic properties that characterize the molecule's reactivity and stability [24]. The highest occupied molecular orbital energy is -4.6885 eV, while the lowest unoccupied molecular orbital energy is -2.1660 eV, resulting in a HOMO-LUMO gap of 2.5224 eV [24]. These values indicate moderate electronic stability and chemical reactivity potential [24].

Table 1: Electronic Properties of 1H-1,2,3-Triazole

PropertyValueReference
HOMO Energy (eV)-4.6885 [24]
LUMO Energy (eV)-2.1660 [24]
HOMO-LUMO Gap (eV)2.5224 [24]
Ionization Potential (eV)4.6885 [24]
Electron Affinity (eV)2.1660 [24]
Chemical Hardness (eV)1.2612 [24]
Electronegativity (eV)3.4273 [24]

The aromaticity is confirmed by geometry-based indices and magnetic properties, with the molecule maintaining structural fragments with significant conjugation [5]. The delocalized electron system contributes to the compound's stability compared to other organic compounds containing three adjacent nitrogen atoms [2].

Bond Lengths and Angles

Precise structural parameters have been determined through both experimental X-ray crystallography and high-level computational methods [26]. The molecular geometry exhibits characteristic bond lengths and angles that reflect the aromatic nature of the triazole ring [26].

Table 2: Structural Parameters of 1H-1,2,3-Triazole

ParameterExperimental Value (Å/°)Computational CCSD(T)/cc-pCV5Z (Å/°)Reference
C4-H bond length1.07351.07358 [26]
C4-C5 bond length1.36921.36939 [26]
C5-H bond length1.07311.0732 [26]
N3-C4 bond length1.36281.36222 [26]
N1-C5 bond length1.35021.34990 [26]
N2-N3 bond length1.30081.30007 [26]
N1-H bond length1.00381.00370 [26]
N1-N2 bond length1.34111.34026 [26]
C5-C4-H angle129.75129.636 [26]
C4-C5-H angle133.28133.360 [26]
N3-C4-C5 angle108.715108.693 [26]
N1-C5-C4 angle103.625103.603 [26]

The bond lengths fall within a narrow range of 1.30-1.37 Å for the ring atoms, consistent with aromatic character and significant π-electron delocalization [26]. The nitrogen-nitrogen bond distances show variation reflecting the different electronic environments of the three nitrogen atoms in the ring [26].

Crystal Structure Analysis

Crystallographic studies reveal that 1H-1,2,3-triazole forms ordered crystal structures stabilized by intermolecular hydrogen bonding networks [29] [31]. The crystal structure is characterized by N-H···N hydrogen bonds between triazole molecules, creating extended three-dimensional networks [31].

The molecule adopts an essentially planar conformation in the solid state, with root mean square deviations of fitted atoms being minimal [29]. Intermolecular interactions include both hydrogen bonding and π-π stacking interactions, with centroid-centroid distances of approximately 3.882 Å observed in related triazole crystal structures [29].

Hydrogen bonding analysis indicates two preferred pathways for intermolecular interactions: 1H-triazoles strongly hydrogen bond to outer nitrogen atoms of other 1H-triazole molecules, forming chains or networks in the crystal lattice [31]. The hydrogen bond distances typically range around 1.86-2.17 Å, indicating moderate to strong hydrogen bonding interactions [30].

Physical Properties

Melting Point (23-25°C) and Boiling Point (203°C)

1H-1,2,3-Triazole exhibits distinctive thermal transition properties with a melting point range of 23-25°C and a boiling point of 203°C at standard atmospheric pressure [1] [2] [9]. These relatively low melting and boiling points reflect the molecular size and intermolecular interactions of the compound [1] [9].

The narrow melting point range indicates high purity characteristics of the compound, while the boiling point demonstrates thermal stability up to moderate temperatures [9] [10]. The difference between melting and boiling points (approximately 180°C) suggests significant intermolecular hydrogen bonding that must be overcome during phase transitions [1] [2].

Density (1.192 g/mL) and Solubility Profile

The density of 1H-1,2,3-triazole is 1.192 g/mL at 25°C, indicating a relatively compact molecular packing in the liquid state [1] [9]. This density value is consistent with the presence of three nitrogen atoms in the small five-membered ring structure [1] [9].

1H-1,2,3-Triazole demonstrates high water solubility, a characteristic attributed to its ability to form hydrogen bonds with water molecules through both the nitrogen atoms and the N-H group [2] [4]. The compound is also soluble in various organic solvents, making it versatile for different chemical applications [4].

Table 3: Physical Properties of 1H-1,2,3-Triazole

PropertyValueReference
Molecular FormulaC₂H₃N₃ [1] [2] [3]
Molecular Weight (g/mol)69.0653 [3]
Melting Point (°C)23-25 [1] [2] [9]
Boiling Point (°C)203 [1] [2] [9]
Density (g/mL at 25°C)1.192 [1] [9]
Refractive Index (n20/D)1.498 [1] [9]
Flash Point (°C)107.2 [10]
Vapor Pressure (mmHg at 25°C)0.4 [10]

The refractive index of 1.498 indicates moderate optical density, while the flash point of 107.2°C demonstrates reasonable thermal stability for handling and storage [9] [10].

Dipole Moment and Polarity Characteristics

1H-1,2,3-Triazole possesses a significant dipole moment of 4.83 D, reflecting the polar nature of the molecule [12]. This substantial dipole moment arises from the asymmetric distribution of the three nitrogen atoms and the N-H group within the five-membered ring [12].

The high polarity facilitates strong intermolecular interactions and contributes to the compound's solubility in polar solvents [12]. Quantum chemical calculations confirm that the dipole moment results from the electron distribution differences between the nitrogen and carbon atoms, with the nitrogen atoms being more electronegative [12].

Chemical Reactivity

Acid-Base Properties (pKa 1.17)

1H-1,2,3-Triazole exhibits weak acidic properties with a pKa value of 1.17, indicating that the compound can donate a proton from the N-H group under appropriate conditions [2]. This relatively low pKa value demonstrates that the triazole is more acidic than many simple amines due to the electron-withdrawing effect of the nitrogen atoms in the ring [2].

The acidic character results from the stabilization of the conjugate base through resonance delocalization across the aromatic ring system [2]. Protonation studies indicate that when the molecule acts as a base, protonation occurs preferentially at the N2 position adjacent to the carbon bearing the amino group, as this provides optimal charge stabilization [13].

Nucleophilic and Electrophilic Sites

The reactivity pattern of 1H-1,2,3-triazole is characterized by distinct nucleophilic and electrophilic sites within the molecule [16] [17]. Due to the high electron density associated with the aromatic system, electrophilic substitution reactions occur preferentially at nitrogen atoms [16].

The nitrogen atoms serve as nucleophilic sites, with the outer nitrogen atoms (N1 and N3) being more nucleophilic than the central N2 atom [16] [17]. Under mild reaction conditions, nucleophilic substitution can occur at both ring carbon atoms, which become π-deficient due to their attachment to electronegative nitrogen atoms [16].

Electronic structure calculations reveal that the LUMO is primarily localized on the carbon atoms, making them susceptible to nucleophilic attack, while the HOMO is distributed across the nitrogen atoms, indicating their electron-donating capability [24] [25].

Thermal Stability and Decomposition Pathways

1H-1,2,3-Triazole demonstrates remarkable thermal stability compared to other nitrogen-rich heterocycles, with thermal decomposition beginning around 281°C [18]. The compound exhibits an extrapolated onset temperature of 281.0°C and a peak decomposition temperature of 300.3°C [18].

Table 4: Thermal Stability Properties of 1H-1,2,3-Triazole

PropertyValueReference
Thermal Decomposition Temperature (°C)300.3 [18]
Decomposition Enthalpy (J/g)538.5 [18]
Trigger Bond Dissociation Enthalpy (kJ/mol)276.3 [18]
Thermal Stability Range (°C)Up to 281 [18]

The primary decomposition mechanism involves the cleavage of nitrogen-nitrogen bonds, leading to the formation of nitrogen gas and subsequent fragmentation products including ammonia, hydrogen cyanide, and carbon monoxide [20] [22]. Flash vacuum pyrolysis at 500°C results in the loss of molecular nitrogen, leaving a three-membered aziridine ring structure [2].

The thermal decomposition follows a complex pathway where the initial step involves N-N bond breaking, which represents the weakest bonds in the molecule [20] [22]. The trigger bond dissociation enthalpy of 276.3 kJ/mol indicates the energy required to initiate the decomposition process [18].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

69.032697108 g/mol

Monoisotopic Mass

69.032697108 g/mol

Heavy Atom Count

5

UNII

EM7554254W

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

288-36-8
37306-44-8

Wikipedia

1,2,3-Triazole

Use Classification

Multiple -> Transformation products

Dates

Last modified: 08-15-2023

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